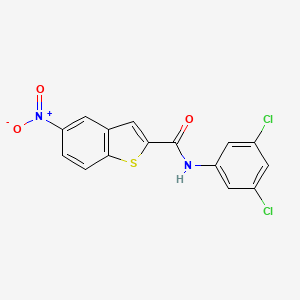

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(3,5-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2 linked to a 3,5-dichlorophenyl moiety. The electron-withdrawing nitro and dichlorophenyl groups significantly influence its electronic properties, solubility, and intermolecular interactions, which are critical for its physicochemical behavior .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-9-5-10(17)7-11(6-9)18-15(20)14-4-8-3-12(19(21)22)1-2-13(8)23-14/h1-7H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYDLTSUFXMLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally similar to other compounds that have been found to disrupt mycobacterial energetics.

Mode of Action

Based on its structural similarity to other compounds, it’s plausible that it interacts with its targets to disrupt their normal functioning, thereby affecting the energy metabolism of mycobacteria.

Biochemical Pathways

Given its potential role in disrupting mycobacterial energetics, it may impact pathways related to energy production and utilization within the cell.

Biological Activity

N-(3,5-dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its versatility in medicinal chemistry. The presence of the nitro and dichlorophenyl groups contributes to its biological activity. The structural formula can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 303.17 g/mol

Anticancer Activity

Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds showed moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Benzothiophene derivatives are recognized for their antimicrobial effects. A review highlighted that these compounds possess diverse pharmacological applications, including antimicrobial activity against various pathogens . Specific studies have shown that the nitro group enhances the antimicrobial efficacy of benzothiophene derivatives.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in the treatment of chronic inflammatory diseases.

Neuroprotective Activity

There is emerging evidence suggesting that benzothiophene derivatives may exhibit neuroprotective effects. They have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This activity could be beneficial in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of various benzothiophene derivatives, this compound was evaluated alongside other analogs. The compound exhibited an IC50 value indicating significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of benzothiophene derivatives revealed that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, with results indicating a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with analogs differing in substituent type, position, or core heterocycle. Key comparisons include:

Substituent Effects on Crystal Packing and Geometry

The 3,5-dichlorophenyl group introduces steric bulk and strong electron-withdrawing effects, which may enhance halogen bonding and π-π stacking in crystal lattices. Evidence from related N-(aryl)-trichloro-acetamides shows that meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and alter lattice constants. For example:

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system with two molecules per unit, highlighting how substituent polarity and size dictate packing .

Table 1: Substituent Impact on Crystal Parameters in N-(Aryl)-Carboxamides

| Compound | Substituents | Crystal System | Space Group | Molecules/Unit |

|---|---|---|---|---|

| N-(3,5-Dichlorophenyl)-target | 3,5-Cl₂, 5-NO₂ | Hypothetical | P2₁/c | 1 (predicted) |

| N-(3,5-Dimethylphenyl)-analog | 3,5-(CH₃)₂ | Triclinic | P-1 | 2 |

| N-(3-Chlorophenyl)-analog | 3-Cl | Monoclinic | C2/c | 1 |

Note: Data for the target compound is extrapolated from structurally related systems .

Electronic and Solubility Properties

Comparatively, analogs with methyl groups (e.g., 3,5-dimethylphenyl) exhibit higher lipophilicity but lower dipole moments, favoring organic solvent solubility. Chlorine substituents further amplify these effects due to their electronegativity and capacity for halogen bonding.

Research Findings and Implications

- Crystallography : The 3,5-dichloro and 5-nitro substituents likely induce a rigid, planar conformation in the target compound, favoring dense crystal packing and thermal stability.

- Solubility: Polar aprotic solvents (e.g., DMSO) are predicted to dissolve the compound better than nonpolar solvents, contrasting with methyl-substituted analogs.

- Synthetic Challenges : Steric hindrance from the dichlorophenyl group may complicate synthetic modifications at the carboxamide position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.